molecular formula C19H24N2O3S B2652524 Ethyl 2-((2-nitrilo-4,4-dimethyl-3-oxopent-1-enyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 1024721-16-1

Ethyl 2-((2-nitrilo-4,4-dimethyl-3-oxopent-1-enyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No. B2652524
CAS RN: 1024721-16-1
M. Wt: 360.47
InChI Key: RKTANWKEZYJILW-QXMHVHEDSA-N
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Description

Ethyl 2-((2-nitrilo-4,4-dimethyl-3-oxopent-1-enyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C19H24N2O3S and its molecular weight is 360.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis in Dye Applications

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a derivative related to the chemical , has been utilized in the synthesis of azo benzo[b]thiophene derivatives applied as disperse dyes. These dyes have shown good coloration and fastness properties on polyester (Sabnis & Rangnekar, 1989).

Application in Structural Chemistry

A related compound, ethyl 2-((E)-(4-((E)-(4-ethylphenyl)diazenyl)-2hydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, has been synthesized and structurally studied using various spectroscopic methods and single-crystal X-ray diffraction, highlighting its potential in structural chemistry (Menati et al., 2020).

Antimicrobial and Antioxidant Studies

Ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates, another related group, have been synthesized and evaluated for their antimicrobial and antioxidant activities, demonstrating significant potential in this area (Raghavendra et al., 2016).

Pharmacological Studies

Pharmacologically active benzo[b]thiophen derivatives, including variants of the ethyl tetrahydrobenzo[b]thiophene carboxylate, have been explored for their potential in creating new drugs, as evident from various synthesis and evaluation studies (Chapman et al., 1971).

Anticancer Activity

Compounds like ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have been used as building blocks in the synthesis of new heterocycles, some of which displayed potent anticancer activity against human cancer cell lines (Abdel-Motaal et al., 2020).

Anti-inflammatory Activity

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate's interaction in the synthesis of thienopyrimidine derivatives has shown significant anti-inflammatory activity in certain compounds (El-kerdawy et al., 1996).

Material Chemistry

In the field of material chemistry, novel compounds like ethyl 2-amino 4,5,6,7-tetrahydrobenzo thiophene-3-carboxylate maleimide have been synthesized and investigated for applications in polymerization, showing potential as a chelating agent with some metal ions and moderate antifungal and antibacterial effects (Ali et al., 2010).

properties

IUPAC Name

ethyl 2-[[(Z)-2-cyano-4,4-dimethyl-3-oxopent-1-enyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-5-24-18(23)15-13-8-6-7-9-14(13)25-17(15)21-11-12(10-20)16(22)19(2,3)4/h11,21H,5-9H2,1-4H3/b12-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTANWKEZYJILW-QXMHVHEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC=C(C#N)C(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)N/C=C(/C#N)\C(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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